1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one
CAS No.:
Cat. No.: VC16313619
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N6O2S |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one |
| Standard InChI | InChI=1S/C19H22N6O2S/c1-27-16-5-3-2-4-15(16)23-9-11-24(12-10-23)19(26)8-13-28-18-7-6-17-21-20-14-25(17)22-18/h2-7,14H,8-13H2,1H3 |
| Standard InChI Key | OFEXGKKCLCVKLZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)CCSC3=NN4C=NN=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features:
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A piperazine core substituted at the 1-position with a 2-methoxyphenyl group.
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A propan-1-one backbone connecting the piperazine nitrogen to a sulfur atom.
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A triazolo[4,3-b]pyridazin-6-ylsulfanyl moiety, which introduces a bicyclic heteroaromatic system with potential hydrogen-bonding capabilities .
The methoxy group at the phenyl ring’s 2-position may enhance lipophilicity compared to para-substituted analogs, potentially improving blood-brain barrier penetration .
Physicochemical Data
Note: Experimental data for this specific compound remains unpublished; values derived from structural analogs .
Synthesis and Optimization
Synthetic Routes
The synthesis likely follows a multi-step approach, as seen in analogous piperazine-triazolopyridazine hybrids :
Step 1: Preparation of 1-(2-Methoxyphenyl)piperazine
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Reaction: Condensation of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride under basic conditions (K₂CO₃, acetone) .
Step 2: Synthesis of 3-Chloropropan-1-one Intermediate
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Method: Friedel-Crafts acylation of propanoyl chloride with thiol-containing precursors.
Step 3: Coupling with Triazolo[4,3-b]pyridazin-6-thiol
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Conditions: Nucleophilic substitution using NaH or K₂CO₃ in DMF at 60–80°C .
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Key Challenge: Avoiding over-alkylation of the triazolopyridazine sulfur.
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 95:5) .
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Crystallization: Isopropyl alcohol/hexane mixtures yield crystalline product .
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Analytical Confirmation:
In Silico Predictions
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ADMET Properties:
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Docking Studies:
Comparative Analysis with Structural Analogs
Data synthesized from patent and screening compound disclosures .
Challenges and Future Directions
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Synthetic Hurdles: Scalability of the sulfur alkylation step (Step 3) requires optimization to minimize disulfide byproducts .
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Target Validation: Prioritize in vitro assays against 5-HT₁A, σ₁, and CDK2 targets using radioligand binding and enzymatic assays .
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Lead Optimization: Explore substituents at the triazolopyridazine 3-position to enhance kinase selectivity .
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